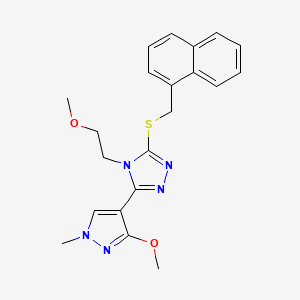

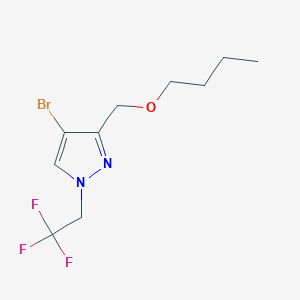

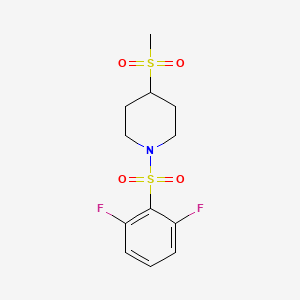

![molecular formula C10H9NO B2816273 2-[Hydroxy(phenyl)methyl]prop-2-enenitrile CAS No. 19362-96-0](/img/structure/B2816273.png)

2-[Hydroxy(phenyl)methyl]prop-2-enenitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-[Hydroxy(phenyl)methyl]prop-2-enenitrile is a chemical compound with the CAS Number: 19362-96-0 . It has a molecular weight of 159.19 . The IUPAC name for this compound is 2-[hydroxy(phenyl)methyl]acrylonitrile . It is a liquid at room temperature .

Molecular Structure Analysis

The Inchi Code for this compound is1S/C10H9NO/c1-8(7-11)10(12)9-5-3-2-4-6-9/h2-6,10,12H,1H2 . This code provides a specific standard to describe the compound’s molecular structure. Physical And Chemical Properties Analysis

This compound is a liquid at room temperature . The compound is stored at room temperature .Aplicaciones Científicas De Investigación

Chemical Synthesis and Reaction Mechanism Studies

2-[Hydroxy(phenyl)methyl]prop-2-enenitrile is a compound that has been studied in the context of various chemical reactions, showcasing its versatility in synthesis and reaction mechanism studies.

Baylis-Hillman Reaction Studies :

- In a study by Rozendaal, Voss, and Scheeren (1993), the Baylis-Hillman reaction between crotononitrile and benzaldehyde was investigated, yielding 2-(hydroxy-phenyl-methyl)-but-2-enenitrile as a mixture of E- and Z-isomers. The study provided insights into the effects of solvent, pressure, and catalyst on the E/Z selectivity of the reaction, contributing to a deeper understanding of the Baylis-Hillman reaction mechanism (Rozendaal, Voss, & Scheeren, 1993).

Photoisomerization Studies :

- Chiacchio, Musumarra, and Purrello (1988) explored the E/Z photoisomerization of 3-phenyl-3-(N-substituted amino)- and 3-phenyl-3-(N,N-disubstituted amino)-prop-2-enenitriles, providing valuable data on the mechanism of the reaction through UV and 13C NMR spectroscopy. The research offered critical insights into the photoisomerization process, significantly contributing to the field of photochemistry (Chiacchio, Musumarra, & Purrello, 1988).

Kinetic and Cyclization Studies :

- Platonova et al. (2013) researched the cyclization of 3-(Dialkylaminophenyl)-2-(phenylcarbonyl)-prop-2-enenitriles, leading to the formation of fused 1,2,3,4-tetra-hydroquinolino-5-carbonitriles. The study involved kinetic examinations and offered valuable insights into the tert-amino effect mechanism involved in the cyclization process (Platonova et al., 2013).

Vibrational Spectral and Surface Enhanced Raman Spectra Studies

The compound and its derivatives have also been the subject of vibrational spectral and surface enhanced Raman spectra studies, highlighting its importance in the field of spectroscopy.

- Surface Enhanced Raman Spectra and Vibrational Spectral Analysis :

- Sajan et al. (2005, 2008) conducted vibrational spectral studies on derivatives of this compound, revealing critical insights into their structural and molecular properties. These studies provided a profound understanding of the molecular vibrations and interactions, contributing significantly to the field of vibrational spectroscopy (Sajan et al., 2005); (Sajan et al., 2008).

Safety and Hazards

The safety information for 2-[Hydroxy(phenyl)methyl]prop-2-enenitrile includes several hazard statements: H302, H312, H315, H319, H332, H335 . The precautionary statements include: P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, P501 . Please refer to the MSDS for more detailed safety information .

Mecanismo De Acción

Target of Action

The primary target of 2-[Hydroxy(phenyl)methyl]prop-2-enenitrile is the fungus Botrytis cinerea . This compound has been shown to inhibit the growth of this fungus .

Mode of Action

This compound interacts with its target by binding in an antibonding fashion to the hydrogen atoms on the phenyl ring . This interaction inhibits the growth of Botrytis cinerea .

Result of Action

The primary result of the action of this compound is the inhibition of the growth of Botrytis cinerea . This suggests that the compound could potentially be used as a fungicide.

Análisis Bioquímico

Biochemical Properties

2-[Hydroxy(phenyl)methyl]prop-2-enenitrile has been shown to interact with the hydrogen atoms on the phenyl ring in an antibonding fashion . This interaction is believed to be the mechanism by which it inhibits the growth of Botrytis cinerea .

Cellular Effects

Its ability to inhibit the growth of Botrytis cinerea suggests that it may have significant effects on cellular processes .

Molecular Mechanism

It is known to bind in an antibonding fashion to the hydrogen atoms on the phenyl ring

Propiedades

IUPAC Name |

2-[hydroxy(phenyl)methyl]prop-2-enenitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO/c1-8(7-11)10(12)9-5-3-2-4-6-9/h2-6,10,12H,1H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBDMZDGNPLMNDF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C(C#N)C(C1=CC=CC=C1)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

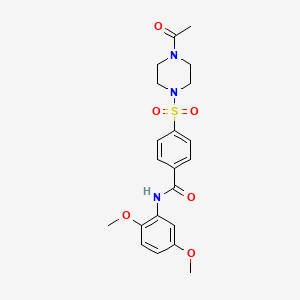

![N-((5-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)-3-(trifluoromethyl)benzamide](/img/structure/B2816196.png)

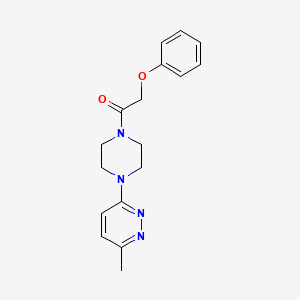

![3-[3-(3-Fluorophenyl)-4-isoxazolyl]propanoic acid](/img/structure/B2816200.png)

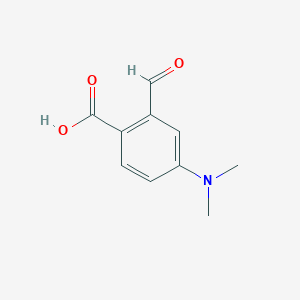

![N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)pentanamide](/img/structure/B2816201.png)

![2-((3-(4-chlorophenyl)-7-oxo-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)-N-(3,4-dimethylphenyl)acetamide](/img/no-structure.png)